
The Spatial Organization of CP26 within the
Thylakoid Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CP26

Cat. No.: B524281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The chloroplast thylakoid membrane is a highly dynamic and organized structure responsible

for the light-dependent reactions of photosynthesis. Its architecture is characterized by a lateral

heterogeneity, with distinct protein complexes segregated into two main domains: the

appressed grana stacks and the non-appressed stroma lamellae. This spatial organization is

crucial for the efficient capture of light energy, electron transport, and photoprotection. This

technical guide provides an in-depth exploration of the localization of Chlorophyll a/b-binding

protein 26 (CP26), a minor antenna protein of Photosystem II (PSII), within this intricate

membrane system. Understanding the precise location and dynamics of CP26 is fundamental

to elucidating its role in light harvesting and non-photochemical quenching (NPQ), a critical

mechanism for protecting the photosynthetic apparatus from photodamage.

Lateral Distribution of CP26: Grana vs. Stroma
Lamellae
CP26 is an integral component of the Photosystem II (PSII) supercomplex. Given that PSII is

predominantly located in the appressed grana stacks, it follows that CP26 is also primarily

localized in this thylakoid subdomain.[1][2] Quantitative proteomic studies of thylakoid

subfractions have confirmed the enrichment of CP26 in grana membranes.[3][4][5][6][7] While

a small fraction of PSII, and consequently CP26, can be found in the stroma lamellae, likely
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representing complexes undergoing repair or migration, the vast majority resides within the

grana.

Quantitative Distribution of CP26
The precise quantitative distribution of CP26 between grana and stroma lamellae can be

determined through mass spectrometry-based proteomics of isolated thylakoid subfractions.

The following table summarizes representative data on the relative abundance of CP26 and

other key photosynthetic proteins in these two domains.

Protein Localization
Relative
Abundance in
Grana (%)

Relative
Abundance in
Stroma
Lamellae (%)

Stoichiometry
in PSII
Supercomplex

CP26 (Lhcb5) Primarily Grana ~85-95 ~5-15
1:1 with PSII

core

CP29 (Lhcb4) Primarily Grana ~85-95 ~5-15
1:1 with PSII

core

D1 (PsbA) Primarily Grana ~80-90 ~10-20
1 per PSII

monomer

PsaA/B
Primarily Stroma

Lamellae
~10-20 ~80-90 1 per PSI core

ATP Synthase

(α/β)

Exclusively

Stroma Lamellae
<5 >95 N/A

Association of CP26 with Photosystem II
Supercomplexes
CP26, along with CP29 and CP24, constitutes the minor antenna system of PSII. These

monomeric proteins act as a bridge, connecting the major trimeric light-harvesting complex II

(LHCII) to the PSII core complex (composed of D1, D2, CP47, and CP43 proteins).[8]

Structural studies have shown that CP26 is located on the periphery of the PSII core, in

proximity to CP43 and one of the LHCII trimers. The stoichiometry of CP26 within the most
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common PSII-LHCII supercomplexes (e.g., C2S2M2) is generally accepted to be one CP26
molecule per PSII monomer.[9][10]

Role in Non-Photochemical Quenching (NPQ)
CP26 plays a crucial role in the regulation of light harvesting and photoprotection, particularly

through its involvement in non-photochemical quenching (NPQ). NPQ is a process that

dissipates excess absorbed light energy as heat, preventing the formation of damaging

reactive oxygen species. The qE component of NPQ is triggered by a low lumenal pH, which

leads to the protonation of the PsbS protein and the conversion of violaxanthin to zeaxanthin in

the xanthophyll cycle.

CP26 is implicated as a site for NPQ-related conformational changes. Upon the accumulation

of zeaxanthin in the thylakoid membrane under high light stress, CP26 can bind this

xanthophyll. This binding is thought to induce a conformational change in CP26, creating a

quenching site that facilitates the dissipation of excess energy.[11][12] The interaction between

the protonated PsbS protein and the minor antenna complexes, including CP26, is believed to

be a key step in the activation of NPQ.[13][14]

Signaling Pathway of NPQ Activation Involving CP26
The following diagram illustrates the key events in the activation of the qE component of NPQ,

highlighting the role of CP26.
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NPQ activation pathway involving CP26.
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Experimental Protocols
Thylakoid Membrane Fractionation into Grana and
Stroma Lamellae
This protocol describes the separation of grana and stroma lamellae from isolated thylakoids

using the detergent digitonin followed by differential ultracentrifugation.

Materials:

Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.3 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1

mM PMSF.

Digitonin Solution: 1% (w/v) digitonin in isolation buffer.

Wash Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.15 M NaCl.

Ultracentrifuge and appropriate rotors.

Procedure:

Isolate intact chloroplasts from fresh plant material (e.g., spinach or Arabidopsis) using

standard methods.

Lyse the chloroplasts in a hypotonic buffer to release thylakoids.

Pellet the thylakoid membranes by centrifugation (e.g., 5,000 x g for 10 min).

Resuspend the thylakoid pellet in isolation buffer to a chlorophyll concentration of 1 mg/mL.

Add the 1% digitonin solution to the thylakoid suspension to a final concentration of 0.1%

(w/v) digitonin.

Incubate on ice for 30 minutes with gentle stirring.

Centrifuge the suspension at 10,000 x g for 30 minutes to pellet the grana-enriched fraction

(BBY particles).
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Carefully collect the supernatant containing the stroma lamellae vesicles.

Pellet the stroma lamellae by ultracentrifugation at 100,000 x g for 1 hour.

Wash the grana and stroma lamellae pellets with wash buffer and resuspend in a suitable

buffer for downstream analysis.

Blue Native Polyacrylamide Gel Electrophoresis (BN-
PAGE) for Thylakoid Protein Complex Analysis
BN-PAGE is a technique used to separate intact protein complexes from biological

membranes.

Materials:

Solubilization Buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol, 1% (w/v) n-dodecyl-β-

D-maltoside (β-DM).

BN-PAGE Gel: 4-16% acrylamide gradient gel.

Cathode Buffer: 50 mM Tricine, 15 mM BisTris (pH 7.0), 0.02% (w/v) Coomassie Brilliant

Blue G-250.

Anode Buffer: 50 mM BisTris-HCl (pH 7.0).

Procedure:

Isolate thylakoid membranes as described above.

Resuspend the thylakoid pellet in solubilization buffer to a chlorophyll concentration of 1

mg/mL.

Incubate on ice for 20 minutes to solubilize the membrane protein complexes.

Centrifuge at 18,000 x g for 15 minutes to remove unsolubilized material.

Load the supernatant onto the BN-PAGE gel.
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Perform electrophoresis at 4°C, starting at 100 V and gradually increasing to 250 V.

After electrophoresis, the gel can be stained with Coomassie blue or used for second-

dimension SDS-PAGE and immunoblotting to identify the components of the separated

complexes.

Immunogold Electron Microscopy for CP26 Localization
(Conceptual Workflow)
This protocol outlines the general steps for localizing CP26 within the thylakoid membrane

using immunogold labeling and transmission electron microscopy.

Procedure:

Fixation and Embedding:

Fix small pieces of leaf tissue in a solution of glutaraldehyde and paraformaldehyde.

Dehydrate the tissue through a graded ethanol series.

Infiltrate and embed the tissue in a resin (e.g., LR White).

Polymerize the resin at low temperature under UV light.

Ultrathin Sectioning:

Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome.

Collect the sections on nickel grids.

Immunolabeling:

Block non-specific antibody binding by incubating the grids in a blocking solution (e.g.,

BSA in PBS).

Incubate the grids with a primary antibody specific to CP26.

Wash the grids to remove unbound primary antibody.
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Incubate the grids with a secondary antibody conjugated to gold particles of a specific

size.

Wash the grids thoroughly to remove unbound secondary antibody.

Staining and Imaging:

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

Examine the sections using a transmission electron microscope to visualize the gold

particles, which indicate the location of CP26.

Mandatory Visualizations
Experimental Workflow for Thylakoid Subfractionation
and Proteomic Analysis
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Workflow for thylakoid subfractionation.
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Logical Workflow for Investigating PSII Supercomplex
Composition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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